Cas no 2021590-97-4 (4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol)
4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol
- 2021590-97-4
- EN300-1178392
- 4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol
-
- Inchi: 1S/C13H27NO/c1-12(14-9-5-6-10-15)11-13-7-3-2-4-8-13/h12-15H,2-11H2,1H3
- InChI Key: UEJXTSQUDAVIDA-UHFFFAOYSA-N
- SMILES: OCCCCNC(C)CC1CCCCC1
Computed Properties
- Exact Mass: 213.209264485g/mol
- Monoisotopic Mass: 213.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 32.3Ų
4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178392-0.05g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-0.1g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-0.25g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-0.5g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-1.0g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-2.5g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-5.0g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-10.0g |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1178392-50mg |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 50mg |
$647.0 | 2023-10-03 | ||
| Enamine | EN300-1178392-100mg |
4-[(1-cyclohexylpropan-2-yl)amino]butan-1-ol |
2021590-97-4 | 100mg |
$678.0 | 2023-10-03 |
4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(1-cyclohexylpropan-2-yl)aminobutan-1-ol
4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol: A Comprehensive Overview
4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol, also known by its CAS number 2021590-97-4, is a versatile organic compound with significant applications in various industries. This compound is a derivative of cyclohexane, a six-membered ring hydrocarbon, and exhibits unique chemical properties due to its complex structure. The molecule consists of a cyclohexane ring attached to a propanol group, which is further connected to an amino alcohol functional group. This combination makes it highly reactive and suitable for a wide range of chemical reactions.
The synthesis of 4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol involves multiple steps, including alkylation, reduction, and amine formation. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of transition metal catalysts, such as palladium and nickel complexes, to enhance the reaction yield and selectivity. These developments have not only improved the scalability of the synthesis but also reduced the environmental footprint associated with its production.
In terms of applications, 4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol is widely used in the pharmaceutical industry as an intermediate for drug synthesis. Its amino alcohol functionality makes it an ideal candidate for forming peptide bonds and other bioactive molecules. For instance, it has been employed in the synthesis of antiviral agents and anticancer drugs, where its structural flexibility plays a crucial role in achieving the desired pharmacokinetic properties.
Beyond pharmaceuticals, this compound finds applications in agrochemicals and specialty chemicals. Its ability to form stable complexes with metal ions has made it valuable in the development of herbicides and fungicides. Recent studies have highlighted its potential as a chiral ligand in asymmetric catalysis, where it facilitates the formation of enantiomerically enriched products. This property is particularly advantageous in the synthesis of fine chemicals and biologically active compounds.
The chemical stability and reactivity of 4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol have also been explored in polymer chemistry. Researchers have investigated its use as a building block for synthesizing polyamides and polyurethanes with improved mechanical properties. These materials are increasingly being adopted in aerospace and automotive industries due to their lightweight yet durable nature.
From an environmental perspective, the compound's biodegradability has been a topic of interest. Studies indicate that under specific conditions, such as aerobic digestion, it can be effectively broken down into non-toxic byproducts. This characteristic aligns with the growing demand for sustainable chemical solutions that minimize ecological impact.
In conclusion, 4-(1-Cyclohexylpropan-2-yl)aminobutan-1-ol, CAS number 2021590-97, stands out as a multifaceted compound with diverse applications across various sectors. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application-oriented research, underscores its importance in modern chemistry. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in driving innovation across industries.
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